

X-ray Crystallography of 2',6'-Difluoropropiophenone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2',6'-Difluoropropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solid-state structures of 2'-fluoro-substituted acetophenone derivatives, serving as close analogs to **2',6'-difluoropropiophenone** derivatives for which crystallographic data is not publicly available. The comparative analysis is based on X-ray crystallographic data, offering insights into their conformational preferences and intermolecular interactions. This information is crucial for structure-based drug design and understanding the impact of fluorine substitution on molecular conformation.

Performance Comparison of 2'-Fluoro-Substituted Acetophenone Derivatives

The solid-state conformations of two closely related 2'-fluoro-substituted acetophenone derivatives, 2-(2-fluorobenzoyl)pyridine (1m) and N-(2-((2-fluorophenyl)(hydroxy)methyl)phenyl)acetamide (1n), have been elucidated by single-crystal X-ray diffraction.^{[1][2][3][4]} The crystallographic data reveals a strong preference for an s-trans conformation in these molecules, where the fluorine atom and the carbonyl oxygen are positioned on opposite sides of the C(aroyl)-C(acyl) bond.^{[1][2][3][4]} This conformational preference is a key structural feature that can influence the biological activity and physicochemical properties of this class of compounds.

The observed s-trans conformation minimizes the steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms.[1][2] This finding is significant for computational modeling and the design of novel derivatives with specific conformational requirements for receptor binding.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analyzed 2'-fluoro-substituted acetophenone derivatives. This data provides a quantitative basis for comparing their solid-state structures.

Parameter	2-(2-fluorobenzoyl)pyridine (1m)	N-(2-((2-fluorophenyl)(hydroxy)methyl)phenyl)acetamide (1n)
CCDC Deposition No.	2058963	2058964
Chemical Formula	C ₁₂ H ₈ FNO	C ₁₅ H ₁₅ FN ₂ O ₂
Formula Weight	201.20	274.29
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	10.1333(4)	9.5391(2)
b (Å)	7.9991(3)	12.3995(3)
c (Å)	11.5582(4)	11.9798(3)
α (°)	90	90
β (°)	101.123(2)	107.0340(10)
γ (°)	90	90
Volume (Å ³)	919.29(6)	1354.29(5)
Z	4	4
Calculated Density (g/cm ³)	1.454	1.345
R-factor (%)	4.38	3.82

Experimental Protocols

The experimental procedures for obtaining the crystallographic data are crucial for the reproducibility and validation of the results. The following sections detail the methodologies employed for the structure determination of the 2'-fluoro-substituted acetophenone derivatives.

Crystal Growth

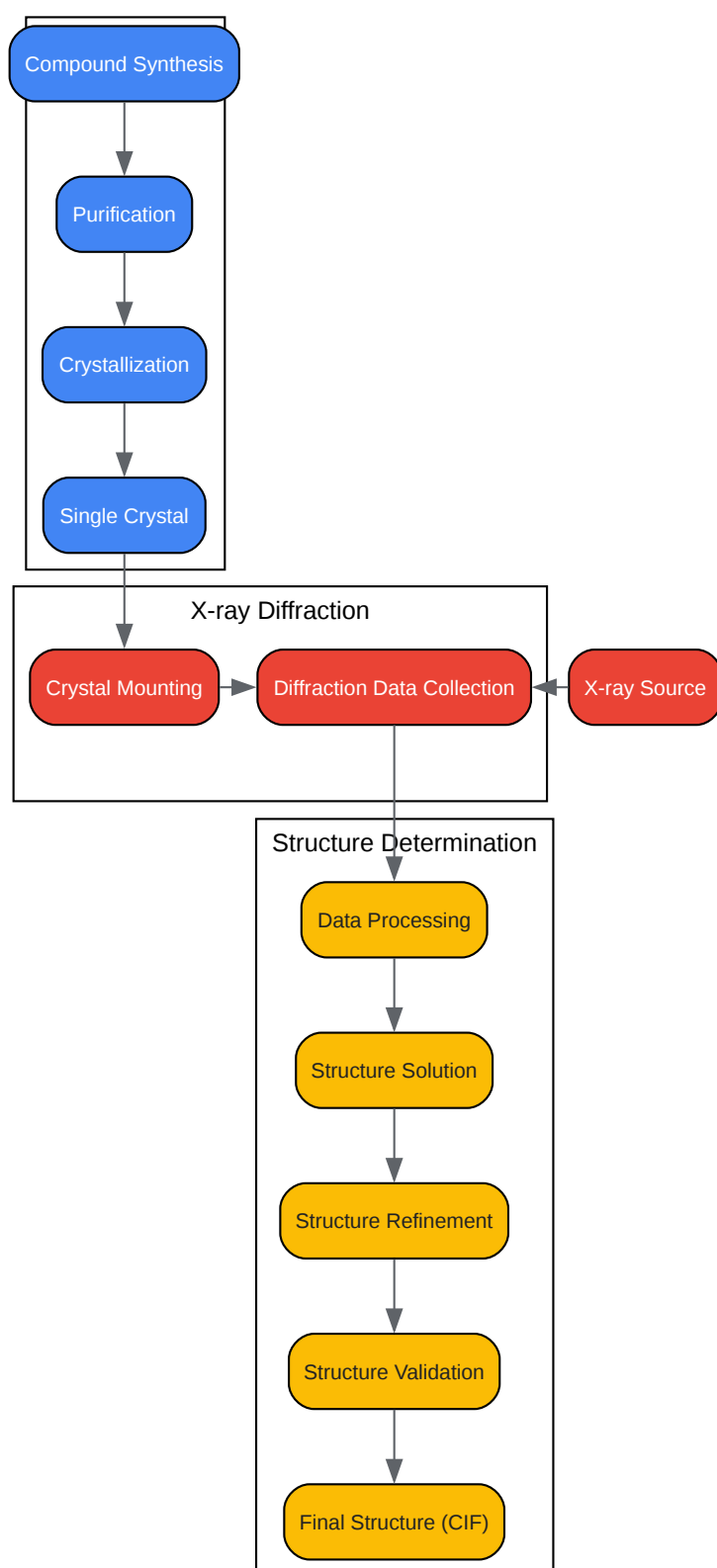
Single crystals of 2-(2-fluorobenzoyl)pyridine (1m) and N-(2-((2-fluorophenyl)(hydroxy)methyl)phenyl)acetamide (1n) suitable for X-ray diffraction were grown by slow evaporation from a solution of ethyl acetate and hexane.

X-ray Data Collection and Structure Refinement

X-ray diffraction data for both compounds were collected at 100 K using a Rigaku XtaLAB AFC12 diffractometer with a HyPix-6000HE detector and Cu K α radiation ($\lambda = 1.54184 \text{ \AA}$). The crystal structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on F^2 using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The process of determining a crystal structure using X-ray crystallography involves a series of sequential steps. The following diagram illustrates a typical experimental workflow.



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Caption: A generalized workflow for single-crystal X-ray crystallography.

This guide highlights the importance of X-ray crystallography in determining the precise three-dimensional arrangement of atoms in 2'-fluoro-substituted acetophenone derivatives. The conformational preference and detailed structural parameters presented here provide a valuable foundation for future research and development of **2',6'-difluoropropiophenone** derivatives and related compounds in medicinal chemistry and materials science.

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